2,6-Dimethylphenylthioethanol

Vue d'ensemble

Description

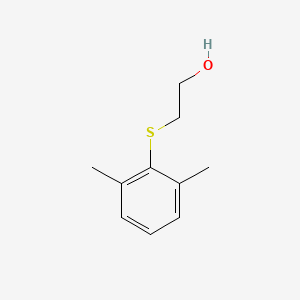

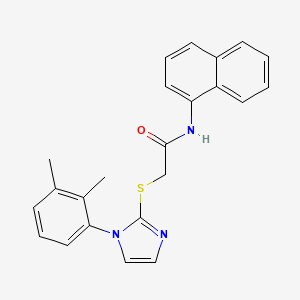

2,6-Dimethylphenylthioethanol is a chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 . It is used in research and not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylphenylthioethanol consists of 10 carbon atoms, 14 hydrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

2,6-Dimethylphenylthioethanol is a liquid with a predicted melting point of 70.31° C and a predicted boiling point of 278.2° C at 760 mmHg. It has a predicted density of 1.1 g/mL and a predicted refractive index of n 20D 1.57 .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques and Kinetics : Research into synthetic chromene derivatives, which share some functional similarities with thioethanol compounds, reveals their importance in drug development, including anticancer drugs. Studies have focused on the synthesis, kinetics, and characterization of these compounds, providing a foundation for further developments in synthetic techniques and applications in pharmaceuticals (Osman Asheri et al., 2016).

Metal-Organic Frameworks (MOFs) : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives. This sensitivity makes them potential candidates for fluorescence sensors, indicating the relevance of dimethylphenyl compounds in developing sensor technologies (B. Shi et al., 2015).

Environmental and Material Science

Corrosion Inhibition : Studies on spirocyclopropane derivatives, including dimethylphenyl-containing compounds, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is crucial for protecting industrial materials and enhancing their longevity (M. Chafiq et al., 2020).

Polymer Science : Research into the synthesis and characterization of 2,6-dimesitylphenyl complexes of scandium, ytterbium, and yttrium highlights the potential of dimethylphenyl compounds in the development of new materials with unique properties. These studies contribute to the broader understanding of material science and polymer chemistry (G. Rabe et al., 2002).

Biodegradation and Environmental Remediation

Biodegradation of Plastics : The biodegradation of 2,6-Dimethylphenol, a compound structurally related to 2,6-Dimethylphenylthioethanol, by Mycobacterium neoaurum demonstrates the potential for microbial degradation of plastic monomers. This research offers a promising approach to addressing plastic pollution and highlights the importance of biodegradation studies in environmental remediation (Junbin Ji et al., 2019).

Propriétés

IUPAC Name |

2-(2,6-dimethylphenyl)sulfanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJXICAXYGBKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983944 | |

| Record name | 2-[(2,6-Dimethylphenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65320-76-5 | |

| Record name | 2-[(2,6-Dimethylphenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2685378.png)

![3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2685380.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2685382.png)

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2685398.png)

![1-(2,6-Difluorophenyl)-3-(5,7-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2685399.png)